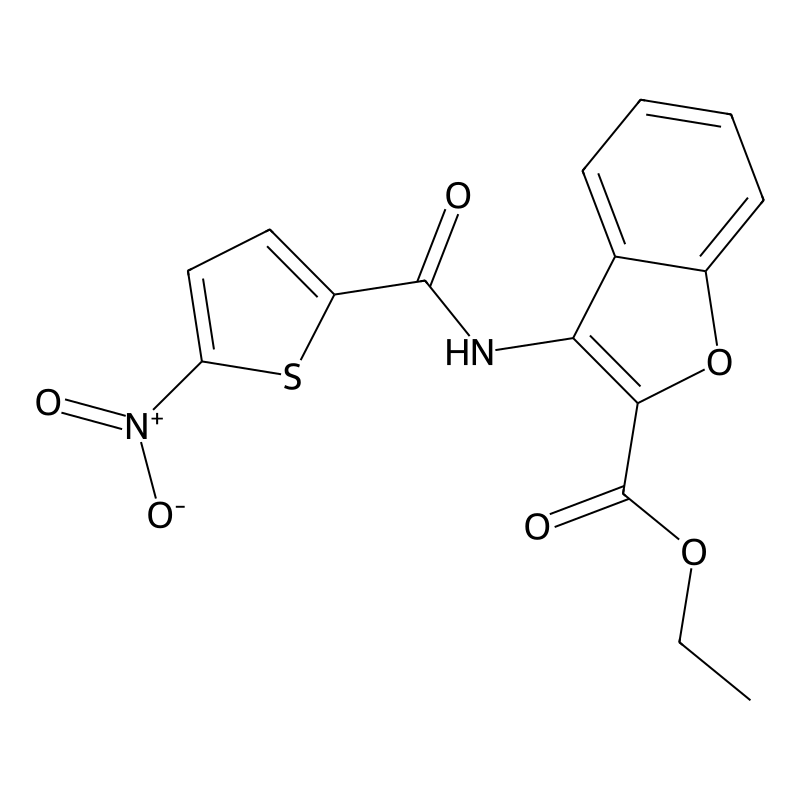

ethyl 3-(5-nitrothiophene-2-amido)-1-benzofuran-2-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Ethyl 3-(5-nitrothiophene-2-amido)-1-benzofuran-2-carboxylate is a synthetic organic compound characterized by its unique structural features, which include a benzofuran core and a nitrothiophene moiety. Its molecular formula is , and it has a molecular weight of approximately 360.34 g/mol. The compound is notable for its potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for drug development.

The compound can undergo various chemical transformations, including:

- Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

- Reduction: The ester group can be hydrolyzed to form a carboxylic acid through acidic or basic hydrolysis.

- Substitution: The nitrothiophene moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common reagents used in these reactions include hydrogen gas, sodium hydroxide, hydrochloric acid, and halogenating agents such as bromine or chlorine.

Ethyl 3-(5-nitrothiophene-2-amido)-1-benzofuran-2-carboxylate exhibits significant biological activity. It has been shown to inhibit viral growth and modulate inflammatory responses, suggesting its potential as an anti-inflammatory agent. The compound may interact with specific biochemical pathways involved in inflammation regulation, potentially lowering epidermal growth factor levels, which could be beneficial for treating skin conditions like psoriasis .

The synthesis of ethyl 3-(5-nitrothiophene-2-amido)-1-benzofuran-2-carboxylate typically involves several steps:

- Formation of the Benzofuran Core: This is achieved through cyclization of 2-hydroxybenzaldehyde with acetic anhydride under acidic conditions.

- Introduction of the Nitrothiophene Moiety: Nitration of thiophene derivatives followed by amide formation under basic conditions.

- Esterification: The final step involves esterification with ethanol to form the ethyl ester in an acidic medium at reflux temperatures .

Industrial production may utilize optimized methods such as continuous flow reactors and high-throughput screening to enhance yield and reduce reaction times.

Ethyl 3-(5-nitrothiophene-2-amido)-1-benzofuran-2-carboxylate has potential applications in pharmaceuticals due to its anti-inflammatory and antiviral properties. It may serve as a scaffold for developing new therapeutic agents targeting inflammatory diseases or viral infections. Additionally, its unique structure may allow for further modifications to enhance efficacy or reduce side effects .

Studies on the interactions of ethyl 3-(5-nitrothiophene-2-amido)-1-benzofuran-2-carboxylate with biological targets are crucial for understanding its mechanism of action. Preliminary research suggests that it may affect regulatory pathways involved in inflammation and cellular growth. Further investigation into its binding affinities and interaction profiles with specific receptors will provide insights into its therapeutic potential .

Several compounds share structural similarities with ethyl 3-(5-nitrothiophene-2-amido)-1-benzofuran-2-carboxylate. Here are some notable examples:

Ethyl 3-(5-nitrothiophene-2-amido)-1-benzofuran-2-carboxylate stands out due to its specific nitrothiophene modification, which may impart unique biological activities not found in other similar compounds.

This detailed overview highlights the chemical properties, biological activities, synthesis methods, and potential applications of ethyl 3-(5-nitrothiophene-2-amido)-1-benzofuran-2-carboxylate, establishing its significance in medicinal chemistry and related fields.